molecular formula C17H17ClN2O2 B5873582 N-[2-(butyrylamino)phenyl]-3-chlorobenzamide

N-[2-(butyrylamino)phenyl]-3-chlorobenzamide

Katalognummer B5873582
Molekulargewicht: 316.8 g/mol
InChI-Schlüssel: HXKQRGYMDUXHDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(butyrylamino)phenyl]-3-chlorobenzamide, commonly known as BPN14770, is a small molecule drug that has been developed to target the phosphodiesterase 4D (PDE4D) enzyme. PDE4D is an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. BPN14770 has shown promising results in preclinical studies as a potential treatment for various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia.

Wirkmechanismus

BPN14770 works by selectively inhibiting the N-[2-(butyrylamino)phenyl]-3-chlorobenzamide enzyme, which is involved in the breakdown of cAMP. By inhibiting N-[2-(butyrylamino)phenyl]-3-chlorobenzamide, BPN14770 increases cAMP levels in the brain, which can lead to improved cognitive function and memory. Additionally, BPN14770 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and memory, BPN14770 has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in the brain and to increase the levels of certain neurotransmitters, including dopamine and serotonin.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BPN14770 for lab experiments is its selectivity for the N-[2-(butyrylamino)phenyl]-3-chlorobenzamide enzyme. This selectivity reduces the risk of off-target effects and makes it a useful tool for investigating the role of N-[2-(butyrylamino)phenyl]-3-chlorobenzamide in various neurological disorders. However, one limitation of BPN14770 is that it has relatively low potency, which can make it difficult to achieve therapeutic levels in vivo.

Zukünftige Richtungen

There are several potential future directions for research on BPN14770. One area of interest is the development of more potent analogs of BPN14770 that could be used for therapeutic purposes. Another area of research is the investigation of the role of N-[2-(butyrylamino)phenyl]-3-chlorobenzamide in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of BPN14770 on cognitive function and memory.

Synthesemethoden

The synthesis of BPN14770 involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with 2-aminophenylbutyric acid to form the intermediate compound 2-(butyrylamino)phenyl-3-chlorobenzoyl chloride. This intermediate is then reacted with ammonia to form the final product, BPN14770.

Wissenschaftliche Forschungsanwendungen

BPN14770 has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic applications. In preclinical studies, BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. It has also demonstrated antipsychotic effects in animal models of schizophrenia.

Eigenschaften

IUPAC Name

N-[2-(butanoylamino)phenyl]-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-6-16(21)19-14-9-3-4-10-15(14)20-17(22)12-7-5-8-13(18)11-12/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKQRGYMDUXHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.